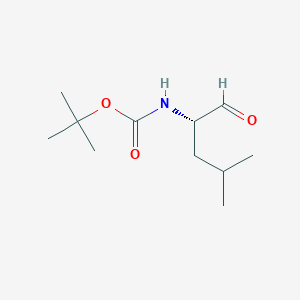
7-Nitroisoquinoline
Übersicht
Beschreibung
7-Nitroisoquinoline is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 7-Nitroisoquinoline is represented by the linear formula C9H6N2O2 .
Chemical Reactions Analysis
7-Nitroisoquinoline has been involved in complex gas–liquid–solid reactions, including the hydrogenation of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline .
Physical And Chemical Properties Analysis
7-Nitroisoquinoline is a solid substance . It should be stored in a dry room at ambient temperature .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline, which includes 7-Nitroisoquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It has been used in the development of various drugs due to its medicinal potential .
Pharmacological Applications
Functionalized quinoline motifs, including 7-Nitroisoquinoline, have shown substantial efficacies for future drug development . The in vivo and in vitro screenings of these compounds have paved the way for novel drug development .
Synthetic Organic Chemistry
Quinolines are important compounds in synthetic organic chemistry . They have a variety of applications, and their derivatives have been harnessed via expeditious synthetic approaches .
Industrial Chemistry
In the field of industrial chemistry, quinolines have found a variety of applications . The exact applications of 7-Nitroisoquinoline in this field are not specified in the available resources.
Research and Development
7-Nitroisoquinoline is used in research and development. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .
Wirkmechanismus
Target of Action
It is known that isoquinolines and their derivatives, which include 7-nitroisoquinoline, are aromatic polycyclic compounds containing an isoquinoline moiety . This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The targets of these compounds can vary widely depending on their specific structures and functional groups.
Mode of Action
Isoquinolines and their derivatives are known to interact with their targets through various mechanisms, often involving the formation of complex molecular structures . The nitro group in 7-Nitroisoquinoline could potentially influence its mode of action, possibly through redox reactions or interactions with biological nucleophiles.
Biochemical Pathways
Isoquinolines and their derivatives are known to interact with various biochemical pathways, often influencing the function of enzymes and other proteins .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -5.89 cm/s .
Result of Action
Isoquinolines and their derivatives are known to have various effects at the molecular and cellular levels, often influencing the function of enzymes and other proteins .
Action Environment
It is known that the compound is soluble , suggesting that its action could be influenced by the solubility conditions in its environment.
Safety and Hazards
7-Nitroisoquinoline is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and possibly others . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and keeping away from sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHHIPIPUVLUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480874 | |
| Record name | 7-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisoquinoline | |
CAS RN |
13058-73-6 | |
| Record name | 7-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of these isoquinolines affect their fluorescence?
A1: The synthesized isoquinolines are characterized as "push-pull" systems. This refers to the presence of electron-donating (D) and electron-withdrawing (A) groups connected by a conjugated π-system. In the case of compound 1a, the methoxyphenyl group acts as an electron donor, and the nitro group acts as a strong electron acceptor. This D-π-A configuration influences the molecule's electronic structure and transitions, resulting in interesting photophysical properties.
Q2: Were the alkynyl precursors also fluorescent?
A2: Yes, the alkynyl precursors, specifically the 5-(diethylamino)-2-(aryl)ethynylbenzaldehydes (compounds 8a-c in the study), also demonstrated strong fluorescence. [] Interestingly, these precursors possessed wide Stokes shifts, which is a desirable property for fluorescent probes as it minimizes interference from excitation light. The presence of the free aldehyde group in these precursors further allows for potential conjugation to other molecules, broadening their applicability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

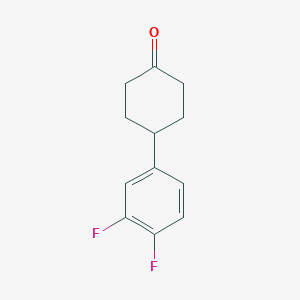
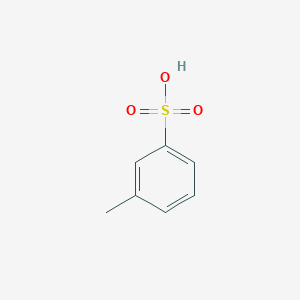



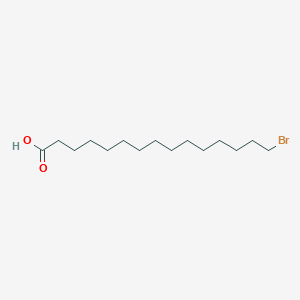
![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)
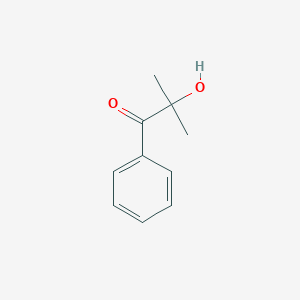

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
